molecular formula C9H10ClF2NO2 B13647882 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride

1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride

Cat. No.: B13647882
M. Wt: 237.63 g/mol
InChI Key: CGCLCGPCTZEREL-UHFFFAOYSA-N
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Description

1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a dioxole ring substituted with difluoro groups, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride typically involves the reaction of 2,2-difluorobenzo[d][1,3]dioxole with ethanamine under specific conditions. One common method includes the use of palladium-catalyzed amination reactions. For instance, the compound can be synthesized by reacting 2,2-difluorobenzo[d][1,3]dioxole with ethanamine in the presence of a palladium catalyst and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of inert atmospheres and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it a valuable compound for various research applications .

Biological Activity

1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in modulating ion channels and influencing various neurotransmitter systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a difluorobenzo[d][1,3]dioxole moiety, which contributes to its unique pharmacological profile. The molecular formula is C9H10ClF2NC_9H_{10}ClF_2N with a molecular weight of approximately 205.63 g/mol.

PropertyValue
Molecular FormulaC₉H₁₀ClF₂N
Molecular Weight205.63 g/mol
IUPAC NameThis compound
SolubilitySoluble in water and ethanol

Research indicates that this compound acts primarily as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR) channel. This ion channel plays a crucial role in chloride ion transport across epithelial cells. The modulation of CFTR activity suggests potential therapeutic applications in treating CFTR-mediated diseases such as cystic fibrosis .

Moreover, the compound has shown interactions with serotonin and norepinephrine pathways, indicating its potential role as an antidepressant or anxiolytic agent. The structural components allow it to bind selectively to specific receptors in the central nervous system, which may contribute to mood modulation and anxiety reduction.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

In Vitro Studies

In vitro assays demonstrated that this compound exhibits significant activity against various cell lines. Notably, it showed an IC50 value of approximately 12 μM against recombinant enzymes associated with CFTR activity. Additionally, it displayed potent inhibitory effects on the growth of Trypanosoma brucei, with an EC50 value of 260 nM .

Pharmacokinetic Properties

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics when administered orally or intraperitoneally in animal models. The compound's ability to penetrate the blood-brain barrier (BBB) was predicted based on its physicochemical properties, which is critical for central nervous system-targeted therapies .

Case Studies

Case Study 1: Cystic Fibrosis Modulation
A study investigated the effects of this compound on CFTR function in epithelial cells derived from cystic fibrosis patients. The results indicated that treatment with the compound significantly enhanced chloride ion transport compared to untreated controls, suggesting its potential as a therapeutic agent for cystic fibrosis .

Case Study 2: Antidepressant Effects
Another study explored the anxiolytic properties of this compound in rodent models. Behavioral tests demonstrated that administration led to reduced anxiety-like behaviors in elevated plus maze tests and increased serotonin levels in the brain. These findings support its potential application in treating anxiety disorders.

Properties

Molecular Formula

C9H10ClF2NO2

Molecular Weight

237.63 g/mol

IUPAC Name

1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C9H9F2NO2.ClH/c1-5(12)6-2-3-7-8(4-6)14-9(10,11)13-7;/h2-5H,12H2,1H3;1H

InChI Key

CGCLCGPCTZEREL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OC(O2)(F)F)N.Cl

Origin of Product

United States

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